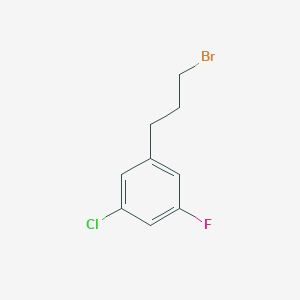

1-(3-Bromopropyl)-3-chloro-5-fluorobenzene

Description

Significance of Halogenated Aromatic and Aliphatic Compounds as Synthetic Precursors

Halogenated aromatic compounds are invaluable building blocks in organic synthesis. The carbon-halogen bond on an aromatic ring serves as a versatile functional group, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. The nature of the halogen atom (fluorine, chlorine, bromine, or iodine) dictates the reactivity of the C-X bond, with the bond strength decreasing down the group (C-F > C-Cl > C-Br > C-I). This differential reactivity in polyhalogenated aromatic systems allows for sequential and site-selective chemical transformations, a crucial strategy in the synthesis of complex molecules.

Similarly, halogenated aliphatic compounds are key precursors in a multitude of chemical reactions. The polarized carbon-halogen bond in alkyl halides renders the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is fundamental to substitution and elimination reactions, enabling the introduction of a wide array of functional groups. The bromoalkyl group, in particular, offers a good balance of reactivity and stability, making it a frequently employed moiety in synthetic chemistry.

The combination of both halogenated aromatic and aliphatic functionalities within a single molecule, as seen in 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene, creates a powerful synthetic intermediate with multiple reactive sites that can be addressed selectively.

Overview of the Research Landscape for 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene

The research landscape for 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene appears to be that of a specialized building block rather than a widely studied individual compound. While specific academic papers focusing solely on this molecule are not abundant, its constituent parts—a polyhalogenated benzene (B151609) ring and a bromopropyl chain—are well-established motifs in synthetic chemistry. The interest in this and structurally similar compounds stems from their potential use in the synthesis of novel compounds in medicinal chemistry and materials science.

The presence of three different halogens on the aromatic ring (fluorine, chlorine, and bromine) and a bromine atom on the alkyl chain suggests a high degree of synthetic versatility. This allows for a programmed, stepwise functionalization of the molecule. For instance, the more reactive alkyl bromide can undergo nucleophilic substitution, while the aryl halides can participate in various transition metal-catalyzed cross-coupling reactions, with the potential for selectivity based on the differing reactivity of the C-Cl and C-F bonds.

Scope and Objectives of Academic Investigations into the Compound's Reactivity and Utility

Academic investigations into compounds like 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene are typically driven by the following objectives:

Exploration of Selective Reactivity: A primary goal is to map the selective reactivity of the different carbon-halogen bonds. This involves subjecting the molecule to various reaction conditions to determine which halogen acts as a leaving group under specific circumstances. For example, the alkyl C-Br bond is expected to be more susceptible to nucleophilic substitution than the aryl C-Cl and C-F bonds.

Synthesis of Novel Molecular Scaffolds: Researchers aim to utilize this compound as a scaffold to build more complex molecules. The bromopropyl chain can be used to introduce a variety of side chains, while the halogenated aromatic ring can be elaborated through reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.

Development of Pharmaceutical and Agrochemical Agents: A significant driver for the synthesis and study of such compounds is their potential as intermediates in the preparation of biologically active molecules. The specific substitution pattern of the aromatic ring and the nature of the alkyl chain can be tailored to interact with specific biological targets.

Creation of Advanced Materials: The unique electronic properties conferred by the halogen atoms make such compounds interesting precursors for materials with specific optical or electronic properties, such as liquid crystals or specialty polymers.

While detailed research findings on 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene are not extensively published, the principles of organic synthesis allow for a clear understanding of its potential as a versatile and valuable tool for chemical innovation.

Properties

Molecular Formula |

C9H9BrClF |

|---|---|

Molecular Weight |

251.52 g/mol |

IUPAC Name |

1-(3-bromopropyl)-3-chloro-5-fluorobenzene |

InChI |

InChI=1S/C9H9BrClF/c10-3-1-2-7-4-8(11)6-9(12)5-7/h4-6H,1-3H2 |

InChI Key |

UBYQXLSLOXIZTR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)CCCBr |

Origin of Product |

United States |

Strategic Retrosynthetic Analysis and Precursor Design for 1 3 Bromopropyl 3 Chloro 5 Fluorobenzene

Identification of Key Disconnections and Synthons in the Molecular Architecture

Retrosynthetic analysis of 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene reveals two primary points for disconnection, leading to plausible synthetic pathways. The most logical disconnections are the carbon-carbon bond between the aromatic ring and the propyl side chain, and the carbon-bromine bond of the propyl group.

Disconnection 1: Aryl-Alkyl C-C Bond

Breaking the bond between the benzene (B151609) ring and the propyl side chain suggests a Friedel-Crafts acylation reaction as a key synthetic step. wikipedia.org This approach is advantageous as it avoids the carbocation rearrangements often associated with Friedel-Crafts alkylations. youtube.comchemistrysteps.com

Target Molecule: 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene

Disconnection: Aryl-C(1) of the propyl chain

Synthons:

Aryl anion synthon: A nucleophilic 3-chloro-5-fluorophenyl group.

Acyl cation synthon: An electrophilic 3-carbon acyl group.

Synthetic Equivalents:

For the aryl anion: 1-chloro-3-fluorobenzene (B165101), a readily available starting material.

For the acyl cation: 3-chloropropionyl chloride or propionyl chloride followed by subsequent functional group manipulation.

Disconnection 2: C-Br Bond of the Propyl Side Chain

A disconnection at the C-Br bond of the propyl side chain suggests a late-stage bromination. This strategy would involve first constructing the 1-(3-hydroxypropyl)-3-chloro-5-fluorobenzene or a related precursor.

Target Molecule: 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene

Disconnection: C(3)-Br of the propyl chain

Synthon: A carbocation or radical at the terminal carbon of the propyl group.

Synthetic Equivalent: 1-(3-Hydroxypropyl)-3-chloro-5-fluorobenzene, which can be converted to the desired bromide using standard brominating agents like PBr₃ or HBr.

A plausible retrosynthetic pathway is outlined below:

This analysis points towards a synthetic strategy commencing with a Friedel-Crafts acylation of 1-chloro-3-fluorobenzene, followed by reduction of the resulting ketone and subsequent bromination of the terminal carbon of the alkyl chain.

Considerations for Regioselective Introduction of Halogen and Alkyl Side Chains on Aromatic Systems

The successful synthesis of 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene hinges on the precise control of the regiochemistry during the introduction of the substituents onto the aromatic ring. The directing effects of the halogen atoms are the paramount consideration in this regard.

Both chlorine and fluorine are ortho-, para-directing substituents in electrophilic aromatic substitution reactions. chemistrytalk.orgpitt.edu However, they are also deactivating groups, meaning they decrease the rate of reaction compared to benzene. chemistrytalk.org The deactivating nature stems from their high electronegativity, which withdraws electron density from the ring inductively. The ortho-, para-directing influence is a result of the lone pairs on the halogen atoms, which can donate electron density to the ring through resonance, stabilizing the arenium ion intermediate at the ortho and para positions.

In a 1,3-disubstituted benzene ring containing two ortho-, para-directing groups, the position of the third substituent is directed to the position that is ortho or para to both groups. In the case of 1-chloro-3-fluorobenzene, the positions ortho to chlorine are 2 and 6, and the para position is 4. The positions ortho to fluorine are 2 and 4, and the para position is 6. Therefore, electrophilic substitution is strongly directed to positions 2, 4, and 6. For the desired 1,3,5-substitution pattern, the incoming group must be directed to the 5-position.

Given that both chloro and fluoro groups direct to the ortho and para positions, a direct electrophilic substitution on 1-chloro-3-fluorobenzene to achieve the 1,3,5-substitution pattern is challenging. Therefore, a more strategic approach is required. One such strategy involves starting with a precursor that already contains the desired 1,3,5-substitution pattern or can be readily converted to it.

A viable approach is to start with a commercially available compound like 1-bromo-3-chloro-5-fluorobenzene (B1273174). chemimpex.comchemicalbook.comsigmaaldrich.combldpharm.com This precursor already possesses the correct arrangement of the halogen atoms. The synthetic challenge then becomes the selective introduction of the 3-bromopropyl side chain at the 1-position. This can be achieved through a Grignard reaction. The bromine atom is more reactive than the chlorine or fluorine atoms in the formation of a Grignard reagent. adichemistry.commnstate.edulibretexts.orgyoutube.comwalisongo.ac.id Thus, reacting 1-bromo-3-chloro-5-fluorobenzene with magnesium would selectively form the Grignard reagent at the position of the bromine atom. This organometallic intermediate can then be reacted with an appropriate electrophile, such as 1,3-dibromopropane (B121459) or a protected 3-bromopropanol derivative, to introduce the desired side chain.

Alternatively, if starting with 1-chloro-3-fluorobenzene, a Friedel-Crafts acylation would likely yield a mixture of isomers, with the major product being substitution at the 4-position due to the combined directing effects of the chloro and fluoro groups. To achieve the desired 1,3,5-substitution, a more elaborate synthetic sequence involving blocking groups or a multi-step synthesis from a different starting material might be necessary.

Assessment of Feasible and Accessible Starting Materials for Complex Organic Synthesis

The economic viability and practicality of a synthetic route are heavily dependent on the availability and cost of the starting materials. For the synthesis of 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene, several potential starting materials are commercially available, offering different strategic advantages.

| Starting Material | CAS Number | Key Advantages | Potential Synthetic Route |

| 1-Bromo-3-chloro-5-fluorobenzene | 33863-76-2 | Contains the correct 1,3,5-substitution pattern of halogens. | Grignard formation followed by reaction with a C3 electrophile. adichemistry.commnstate.edulibretexts.orgyoutube.comwalisongo.ac.id |

| 1-Chloro-3-fluorobenzene | 625-98-9 | A simpler, potentially less expensive starting material. | Multi-step synthesis involving halogenation and Friedel-Crafts acylation, requiring careful control of regioselectivity. |

| 3-Chloro-5-fluoroaniline | 202937-04-6 | The amino group can be used as a directing group and later converted to other functionalities. | Sandmeyer reaction to introduce the chloro or bromo group, followed by introduction of the other substituents. |

| 1,3,5-Trichlorobenzene | 108-70-3 | Provides the 1,3,5-substitution pattern. | Halogen exchange reactions (Halex process) to introduce the fluorine, followed by selective functionalization. |

The most direct and strategically sound approach appears to be starting with 1-bromo-3-chloro-5-fluorobenzene . chemimpex.comchemicalbook.comsigmaaldrich.combldpharm.com Its pre-defined 1,3,5-halogen substitution pattern circumvents the challenges of regioselective halogenation on a disubstituted benzene ring. The differential reactivity of the C-Br bond compared to the C-Cl and C-F bonds allows for selective functionalization via Grignard reagent formation.

While starting from 1-chloro-3-fluorobenzene is a possibility, the difficulty in controlling the regioselectivity of the subsequent halogenation and Friedel-Crafts acylation to achieve the desired 1,3,5-isomer makes this a less efficient route. The other starting materials, while offering the correct substitution pattern, would require more extensive synthetic manipulations to arrive at the target molecule.

Advanced Methodologies for the Chemical Synthesis of 1 3 Bromopropyl 3 Chloro 5 Fluorobenzene

Targeted Halogenation Strategies for Aromatic and Aliphatic Moieties

The introduction of halogen atoms onto both the aromatic ring and the aliphatic side-chain is a critical aspect of synthesizing the target compound. These strategies rely on different mechanisms to achieve the required regioselectivity.

Regioselective Electrophilic Aromatic Halogenation Approaches to Chloro- and Fluorobenzene (B45895) Derivatives

Achieving the 1,3,5-substitution pattern on the benzene (B151609) ring is non-trivial because halogen substituents are ortho-, para-directors for electrophilic aromatic substitution (EAS). Direct halogenation of a monosubstituted benzene will not yield the desired meta-disubstituted product. Therefore, multi-step strategies are employed, often using the directing effects of other functional groups that are later removed or modified.

One common strategy involves introducing substituents that direct meta and can later be converted or removed. For instance, the synthesis can begin with a strongly deactivating, meta-directing group like a nitro group. While this approach is effective, an alternative route often involves an aniline (B41778) derivative, where the amino group's strong ortho-, para-directing effect can be controlled and the group can be removed via a diazonium salt intermediate.

A plausible synthetic route to a 1-chloro-3-fluoro-5-halobenzene precursor could involve the following steps:

Nitration: Start with 3-chloro-fluorobenzene and perform a nitration. The chloro and fluoro groups will direct the incoming nitro group to positions ortho and para to them.

Reduction: The resulting nitro compound is then reduced to an aniline.

Diazotization and Sandmeyer Reaction: The amino group can be converted to a diazonium salt, which is a versatile intermediate. A subsequent Sandmeyer reaction can introduce the third halogen (e.g., bromine). The diazonium group can also be removed (deamination) to leave the halogen in the desired position.

Electrophilic bromination itself is a widely used method for preparing aryl bromides. nih.gov The regioselectivity is highly dependent on the existing substituents on the aromatic ring. nih.govnih.gov For electron-rich aromatic compounds, reagents like N-bromosuccinimide (NBS) in the presence of an acid catalyst or in polar solvents can provide high para-selectivity. nih.govorganic-chemistry.org

| Reagent/System | Substrate Type | Selectivity | Reference |

| Br₂ with Lewis Acid (e.g., FeBr₃) | General Aromatics | Governed by existing substituents | nih.gov |

| N-Bromosuccinimide (NBS)/Silica Gel | Activated Aromatics | Often para-selective | nih.gov |

| Ammonium Bromide / Oxone | Activated Aromatics | Good yields, mild conditions | organic-chemistry.org |

| Diazonium Salt Intermediates | Anilines | Allows for non-intuitive substitution patterns | google.com |

Selective Side-Chain Bromination Methodologies

Once the alkylated aromatic core, 1-chloro-3-fluoro-5-propylbenzene, is obtained, the final step is the selective bromination of the propyl side-chain at the terminal (C-3) position.

Direct free-radical bromination of propylbenzene (B89791) using reagents like N-bromosuccinimide (NBS) with light or a radical initiator preferentially occurs at the benzylic position (the carbon atom directly attached to the aromatic ring) due to the resonance stabilization of the resulting benzylic radical. quora.comaskfilo.com This would yield 1-(1-bromopropyl)-3-chloro-5-fluorobenzene, which is not the target compound.

To achieve terminal bromination, a precursor with a double bond at the end of the side-chain, such as 1-allyl-3-chloro-5-fluorobenzene, is required. The anti-Markovnikov addition of hydrogen bromide (HBr) across this double bond selectively places the bromine atom on the terminal carbon. This reaction proceeds via a free-radical mechanism, which is favored in the presence of peroxides or UV light. researchgate.netyoutube.com The mechanism involves the initial addition of a bromine radical to the terminal carbon of the alkene, forming the more stable secondary radical, which then abstracts a hydrogen atom from HBr to yield the terminal bromide. youtube.com This initiator-free protocol can be highly reproducible and scalable. rsc.orgresearchgate.net

| Method | Precursor | Reagents | Product | Mechanism |

| Benzylic Bromination | Alkylbenzene | NBS, light/heat | 1-Bromoalkylbenzene | Free Radical (Benzylic) |

| Anti-Markovnikov Hydrobromination | Allylbenzene | HBr, Peroxides/UV light | 3-Bromoalkylbenzene | Free Radical (Alkene Addition) |

Cross-Coupling and Alkylation Approaches for Aryl-Alkyl Linkages

These methods focus on creating the carbon-carbon bond between the substituted benzene ring and the three-carbon propyl chain.

Transition Metal-Catalyzed Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Aryl Connectivity

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. scirp.org The Suzuki, Heck, and Sonogashira reactions are prominent examples, each utilizing a palladium catalyst to couple an organohalide with a suitable partner.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide (e.g., 1-bromo-3-chloro-5-fluorobenzene) with an organoboron reagent, such as propylboronic acid or an ester thereof, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org The reaction scope has been extended to include alkyl-alkyl couplings and sterically demanding substrates. rsc.orgorganic-chemistry.org The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst. libretexts.orgwikipedia.org

Heck Reaction: The Heck reaction couples an aryl halide with an alkene, such as propene, using a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This would form 1-allyl-3-chloro-5-fluorobenzene. The resulting double bond could then be reduced (e.g., via catalytic hydrogenation) to form the propyl chain. The mechanism also proceeds through oxidative addition, followed by migratory insertion of the alkene and β-hydride elimination. wikipedia.orgnih.govjk-sci.com

The Sonogashira coupling is used to couple aryl halides with terminal alkynes and would not be a direct route to a saturated propyl chain.

| Reaction | Aryl Partner | Alkyl Partner | Key Reagents | Resulting Linkage |

| Suzuki | Aryl-X (X=Br, I, OTf) | Propyl-B(OR)₂ | Pd Catalyst, Base | Aryl-Propyl |

| Heck | Aryl-X (X=Br, I) | Propene | Pd Catalyst, Base | Aryl-Allyl |

Organometallic Reagent Mediated Alkylation (e.g., Grignard Reactions)

Grignard reactions provide a classic and effective method for forming aryl-alkyl bonds. This approach involves the creation of a highly nucleophilic organometallic reagent from the aryl halide.

A synthetic pathway could involve the following:

Grignard Reagent Formation: 1-Bromo-3-chloro-5-fluorobenzene (B1273174) is reacted with magnesium metal in an ether solvent (like THF or diethyl ether). The greater reactivity of the C-Br bond compared to the C-Cl bond allows for the selective formation of the Grignard reagent, 3-chloro-5-fluorophenylmagnesium bromide. walisongo.ac.id

Alkylation: The Grignard reagent is then reacted with a suitable three-carbon electrophile. An example is 1-bromo-3-chloropropane. The nucleophilic Grignard reagent will attack and displace one of the halogens (preferentially the more reactive bromide) to form the aryl-alkyl bond. orgsyn.org Alternatively, reaction with propylene (B89431) oxide followed by cleavage of the resulting alcohol and conversion to the bromide offers another route.

This method is highly effective for creating C-C bonds but requires careful control of reaction conditions to avoid side reactions, especially with substrates containing multiple reactive sites.

Friedel-Crafts Alkylation and Subsequent Reductions

The Friedel-Crafts reaction is a fundamental method for attaching alkyl groups to an aromatic ring. wikipedia.org However, direct Friedel-Crafts alkylation with a propyl halide is often problematic due to the tendency of the primary carbocation to rearrange to a more stable secondary carbocation, leading to an isopropyl substituent instead of the desired n-propyl group. masterorganicchemistry.comlibretexts.org

A more reliable two-step alternative is the Friedel-Crafts acylation , followed by reduction. organic-chemistry.org

Acylation: 1-Chloro-3-fluorobenzene (B165101) is reacted with an acylating agent like propanoyl chloride or propanoic anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com This reaction forms 3-chloro-5-fluoropropiophenone. The acylium ion intermediate is resonance-stabilized and does not undergo rearrangement. Furthermore, the product is a deactivated ketone, which prevents polyacylation. libretexts.orgorganic-chemistry.org

Reduction: The carbonyl group of the resulting ketone is then reduced to a methylene (B1212753) (-CH₂-) group. Standard methods for this transformation include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). wikipedia.orgorganic-chemistry.org This sequence yields 1-chloro-3-fluoro-5-propylbenzene, which can then undergo selective side-chain bromination as described in section 3.1.2.

This acylation-reduction sequence provides a robust and high-yield pathway to n-alkylated aromatic compounds, avoiding the common pitfalls of direct alkylation. organic-chemistry.org

Multi-Step Synthetic Sequences and Chemo-Regioselectivity Optimization

The construction of a trisubstituted benzene ring with a specific substitution pattern, as seen in 1-(3-bromopropyl)-3-chloro-5-fluorobenzene, is a significant challenge in synthetic organic chemistry. The directing effects of the substituents already present on the ring heavily influence the position of incoming groups.

Control of Positional Isomerism in Trisubstituted Benzene Rings

The synthesis of a 1,3,5-trisubstituted benzene derivative requires careful planning of the order of substituent introduction. The directing effects of chloro and fluoro groups are both ortho, para-directing. However, their activating or deactivating strengths and the steric hindrance they impose can lead to a mixture of isomers.

A plausible synthetic route could begin with a di-substituted benzene and introduce the third substituent. For instance, starting with 3-chloro-5-fluoroaniline, a Sandmeyer-type reaction could be employed to introduce the bromo group. Diazotization of the aniline followed by reaction with a copper(I) bromide would yield 1-bromo-3-chloro-5-fluorobenzene. The subsequent introduction of the 3-bromopropyl side chain would likely proceed via a Friedel-Crafts acylation followed by reduction.

Key considerations for controlling positional isomerism include:

Order of Substitution: The sequence in which the chloro, fluoro, and bromopropyl groups are introduced is critical. Introducing a meta-director at an early stage can facilitate the desired 1,3,5-substitution pattern. lumenlearning.com

Directing Effects of Substituents: The activating/deactivating and ortho, para/meta directing effects of the substituents must be considered at each step. openstax.org For instance, if two groups direct to the same position, a single product is more likely to be formed. openstax.org

Steric Hindrance: Substitution between two groups in a meta-disubstituted compound is often disfavored due to steric hindrance. openstax.org

A multi-step synthesis starting from a readily available precursor like aniline can provide the necessary control. For example, a synthetic sequence for a related compound, 1-bromo-3-chloro-5-iodobenzene, starts from aniline and proceeds through several steps of electrophilic aromatic substitution and functional group manipulation to achieve the desired trisubstituted pattern. google.comchegg.comchemicalbook.com

Selective Functional Group Interconversions on the Propyl Side Chain

Once the trisubstituted benzene ring is assembled, the focus shifts to the selective modification of the propyl side chain. A common strategy involves introducing an acyl group via Friedel-Crafts acylation, which can then be reduced to an alkyl group. chemguide.co.uk For instance, reacting 1-bromo-3-chloro-5-fluorobenzene with 3-bromopropionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride would introduce the desired carbon skeleton. libretexts.org

The resulting ketone can then be reduced to the corresponding alkyl chain. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base) are classic methods for this transformation. chemguide.co.uk

Alternatively, a Mizoroki-Heck cross-coupling reaction could be employed to attach the propyl side chain. researchgate.net This palladium-catalyzed reaction can offer high selectivity and functional group tolerance. researchgate.net Subsequent functional group interconversions on the side chain, such as the conversion of a terminal alkene to a primary bromide, can then be performed.

Table of Potential Side Chain Interconversions:

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |

| -COCH2CH2Br | Zn(Hg), HCl | -CH2CH2CH2Br | Clemmensen Reduction |

| -COCH2CH2Br | N2H4, KOH | -CH2CH2CH2Br | Wolff-Kishner Reduction |

| -CH=CHCH3 | HBr, peroxides | -CH2CH2CH2Br | Radical Addition |

| -CH2CH2CH2OH | PBr3 | -CH2CH2CH2Br | Nucleophilic Substitution |

Process Optimization for Enhanced Yields and Purity

To move from a laboratory-scale synthesis to a larger, more efficient production, process optimization is essential. This involves a systematic study of reaction parameters to maximize the yield of the desired product while minimizing impurities.

Solvent Effects and Temperature Regulation

The choice of solvent can significantly impact reaction rates, selectivity, and the solubility of reactants and intermediates. For instance, in Grignard reactions, which could be used to form a carbon-carbon bond for the side chain, ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are crucial for stabilizing the Grignard reagent. libretexts.orgwvu.edu The use of polar aprotic solvents can be beneficial in nucleophilic substitution reactions. byjus.com

Temperature control is also critical. Many reactions, such as Friedel-Crafts acylations, are exothermic, and maintaining a specific temperature range can prevent side reactions and decomposition of products. chemguide.co.uknih.gov For instance, the synthesis of fluorobenzene via the thermal decomposition of a diazonium salt requires careful temperature control to optimize the yield. google.com

Catalyst Selection and Loading

In reactions like Friedel-Crafts acylation, the choice and amount of catalyst are paramount. Lewis acids such as aluminum chloride (AlCl3) and iron(III) chloride (FeCl3) are common catalysts. libretexts.orgnih.govbeilstein-journals.org The catalyst loading, or the amount of catalyst relative to the reactants, must be optimized. Too little catalyst may result in a slow or incomplete reaction, while too much can lead to unwanted side reactions or difficulties in purification. researchgate.net Recent research has explored the use of ionic liquids as both solvent and catalyst, which can offer advantages in terms of reaction rates and catalyst recyclability. nih.govbeilstein-journals.orgresearchgate.net

Table of Catalysts for Key Synthetic Steps:

| Reaction | Catalyst | Typical Loading (mol%) |

| Friedel-Crafts Acylation | AlCl3 | 100-150 |

| Friedel-Crafts Acylation | FeCl3·6H2O in Ionic Liquid | 5-10 researchgate.net |

| Mizoroki-Heck Coupling | Pd(OAc)2 | 1-5 |

Advanced Purification and Isolation Techniques

After the synthesis is complete, the desired product must be isolated and purified. Standard techniques include extraction, distillation, and recrystallization. simsonpharma.comreachemchemicals.com For separating isomers with very similar physical properties, more advanced methods may be necessary. researchgate.net

Chromatography: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. restek.com For difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed. researchgate.net

Distillation: For liquid products, fractional distillation under reduced pressure (vacuum distillation) can be used to separate compounds with close boiling points or those that are thermally sensitive. simsonpharma.com

Recrystallization: This technique is used to purify solid compounds by dissolving them in a hot solvent and allowing the pure compound to crystallize upon cooling. simsonpharma.com A mixed-solvent recrystallization can be effective when a single solvent is not ideal. google.com

The choice of purification method depends on the physical state of the product and the nature of the impurities. For industrial-scale production, methods that are scalable and cost-effective are preferred.

In Depth Mechanistic Investigations of 1 3 Bromopropyl 3 Chloro 5 Fluorobenzene Reactivity

Reactivity Profiles of the Aryl Halide Moieties (Chloro and Fluoro)

The 3-chloro-5-fluorophenyl group of 1-(3-bromopropyl)-3-chloro-5-fluorobenzene exhibits a nuanced reactivity profile shaped by the electronic properties of the halogen substituents. Both chlorine and fluorine are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) on the aromatic ring. However, they also possess lone pairs of electrons that can be donated to the ring through resonance (+M or +R effect). The interplay of these opposing effects dictates the regioselectivity and rate of substitution reactions on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) Pathways and Electronic Influence of Halogens

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for aryl halides, particularly when the ring is substituted with strong electron-withdrawing groups. In the case of 1-(3-bromopropyl)-3-chloro-5-fluorobenzene, the chloro and fluoro groups, through their inductive electron withdrawal, increase the electrophilicity of the ring carbons, making them more susceptible to attack by nucleophiles.

The SNAr mechanism typically proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The rate of an SNAr reaction is influenced by the nature of the leaving group and the electronic stabilization of the intermediate. Generally, the rate of leaving group departure in SNAr reactions follows the trend I > Br > Cl > F, which is the reverse of the order of electronegativity. This is because the carbon-halogen bond strength increases from iodine to fluorine.

However, the strong electron-withdrawing inductive effect of fluorine can significantly activate the ring towards nucleophilic attack, sometimes leading to the displacement of a different halogen. In a molecule like 1-(3-bromopropyl)-3-chloro-5-fluorobenzene, the positions ortho and para to the halogens are the most activated towards nucleophilic attack. Given the meta-disposition of the chloro and fluoro groups, a nucleophile could potentially attack the carbon bearing the chloro group (position 3), the fluoro group (position 5), or the unsubstituted positions. The relative reactivity would depend on the specific nucleophile and reaction conditions.

| Factor | Influence on SNAr Reactivity | Application to 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene |

| Electron-Withdrawing Groups | Activate the ring towards nucleophilic attack by stabilizing the Meisenheimer complex. | Both Cl and F are electron-withdrawing via induction, thus activating the ring. |

| Leaving Group Ability | Better leaving groups (weaker C-X bond) lead to faster reactions (I > Br > Cl > F). | The C-Cl bond is weaker than the C-F bond, suggesting Cl is a better leaving group. |

| Position of Attack | Nucleophilic attack is favored at positions ortho and para to electron-withdrawing groups. | The positions activated by one halogen are not directly activated by the other in a conjugated sense. |

Electrophilic Aromatic Substitution (EAS) Directing Effects

In electrophilic aromatic substitution (EAS) reactions, the substituents on the benzene (B151609) ring direct the incoming electrophile to specific positions. Halogens are generally considered deactivating groups in EAS due to their strong electron-withdrawing inductive effect, which makes the aromatic ring less nucleophilic and thus less reactive than benzene itself. chemicalnote.com However, they are ortho-, para-directors because their resonance effect, which donates electron density to the ring, is most pronounced at the ortho and para positions.

For 1-(3-bromopropyl)-3-chloro-5-fluorobenzene, both the chloro and fluoro substituents are ortho-, para-directors. The directing effects of the two halogens and the alkyl group must be considered:

Fluorine (at C5): Directs incoming electrophiles to the ortho positions (C4 and C6) and the para position (C2).

Chlorine (at C3): Directs incoming electrophiles to the ortho positions (C2 and C4) and the para position (C6).

3-Bromopropyl group (at C1): As an alkyl group, it is an activating group and an ortho-, para-director, directing to positions C2 and C6 (ortho) and C4 (para).

The combined directing effects of these three substituents will determine the regiochemical outcome of an EAS reaction. The positions most likely to be substituted are those that are activated by the additive effects of the directing groups. In this case, positions C2, C4, and C6 are all activated by at least two of the substituents. Steric hindrance will also play a role in determining the final product distribution.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Influence |

| -F | Strong -I (deactivating) | Moderate +M (activating) | Deactivating | Ortho, Para |

| -Cl | Strong -I (deactivating) | Weak +M (activating) | Deactivating | Ortho, Para |

| -(CH2)3Br | Weak +I (activating) | N/A | Activating | Ortho, Para |

Transition Metal-Catalyzed Activation and Functionalization of Aryl C-X Bonds

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, provide a powerful method for the functionalization of aryl halides. These reactions involve the oxidative addition of the aryl halide to a low-valent transition metal catalyst (commonly palladium or nickel), followed by transmetalation (for Suzuki) or other steps, and finally reductive elimination to form the product and regenerate the catalyst.

The reactivity of aryl halides in these cross-coupling reactions generally follows the trend I > Br > Cl >> F. This is due to the decreasing strength of the carbon-halogen bond down the group, which facilitates the initial oxidative addition step. In 1-(3-bromopropyl)-3-chloro-5-fluorobenzene, the C-Cl bond is significantly more reactive than the C-F bond in typical palladium-catalyzed cross-coupling reactions. Therefore, selective functionalization at the chloro position is generally achievable under carefully controlled conditions. Specialized catalysts and conditions would be required to activate the more inert C-F bond.

Reactivity of the Alkyl Bromide Moiety

The 3-bromopropyl group attached to the aromatic ring is a primary alkyl halide. Its reactivity is dominated by nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.

Nucleophilic Substitution Reactions (SN1/SN2)

The primary nature of the carbon bearing the bromine atom strongly favors the SN2 mechanism over the SN1 mechanism. libretexts.org

SN2 Pathway: This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. chemicalnote.com The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile. For a primary alkyl halide like the 3-bromopropyl group, steric hindrance is minimal, allowing for easy backside attack by the nucleophile. This pathway is favored by strong nucleophiles and polar aprotic solvents.

SN1 Pathway: This is a two-step mechanism that proceeds through a carbocation intermediate. chemicalnote.com Primary carbocations are highly unstable, making the SN1 pathway energetically unfavorable for the 3-bromopropyl group. This pathway would only become significant if a rearrangement could lead to a more stable carbocation, which is not readily apparent in this structure. SN1 reactions are favored by weak nucleophiles and polar protic solvents.

| Factor | SN1 Reaction | SN2 Reaction | Favored Pathway for 3-Bromopropyl group |

| Substrate Structure | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | SN2 (Primary alkyl halide) |

| Nucleophile | Weak nucleophiles | Strong nucleophiles | Depends on reagent, but SN2 is generally feasible |

| Solvent | Polar protic | Polar aprotic | Depends on reaction conditions |

| Leaving Group | Good leaving group required | Good leaving group required | Bromide is a good leaving group |

Elimination Reactions (E1/E2)

Elimination reactions of the 3-bromopropyl group would lead to the formation of an alkene. Similar to substitution reactions, there are two main pathways: E1 and E2.

E2 Pathway: This is a one-step, concerted mechanism where a base removes a proton from the carbon adjacent to the one bearing the bromine, and the bromide ion departs simultaneously to form a double bond. lumenlearning.com This pathway requires a strong, bulky base to favor elimination over substitution. The rate is dependent on the concentration of both the alkyl halide and the base.

E1 Pathway: This is a two-step mechanism that proceeds through the same carbocation intermediate as the SN1 reaction. lumenlearning.com Due to the instability of the primary carbocation, the E1 pathway is highly unlikely for the 3-bromopropyl group.

Competition between SN2 and E2 reactions is a key consideration. The outcome is often influenced by the nature of the nucleophile/base. Strong, non-bulky bases/nucleophiles (e.g., hydroxide, alkoxides) can lead to a mixture of substitution and elimination products. Strong, sterically hindered bases (e.g., potassium tert-butoxide) will favor E2 elimination.

| Reaction Pathway | Substrate Preference | Base/Nucleophile Strength | Key Features | Likelihood for 3-Bromopropyl group |

| SN2 | Primary > Secondary > Tertiary | Strong Nucleophile | One-step, backside attack | High |

| E2 | Tertiary > Secondary > Primary | Strong, often bulky Base | One-step, anti-periplanar geometry favored | Possible with strong, bulky bases |

| SN1 | Tertiary > Secondary > Primary | Weak Nucleophile | Two-steps, carbocation intermediate | Very Low |

| E1 | Tertiary > Secondary > Primary | Weak Base | Two-steps, carbocation intermediate | Very Low |

Radical Reactions and Their Pathways

The reactivity of 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene under radical conditions is primarily dictated by the aliphatic bromopropyl side chain. Radical reactions typically proceed via a chain mechanism involving three distinct stages: initiation, propagation, and termination. libretexts.orgucalgary.ca The presence of UV light or a radical initiator is generally required to start the reaction. studymind.co.ukwikipedia.org

Initiation: The process begins with the homolytic cleavage of a weak bond to generate two radicals. In the context of reactions involving this compound, this could be the cleavage of a halogen molecule like Br₂ if it were a reagent, or more commonly, the decomposition of a radical initiator (e.g., AIBN or benzoyl peroxide) to form initial radicals. ucalgary.cachemistrystudent.com

Propagation: These steps involve the reaction of a radical with the substrate to form a new radical, which continues the chain. For 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene, a radical (X•) can abstract a hydrogen atom from the propyl chain. The stability of the resulting carbon-centered radical determines the preferred site of abstraction. Benzylic hydrogens are particularly susceptible to radical abstraction due to the resonance stabilization of the resulting benzylic radical. ucalgary.calibretexts.org However, in this molecule, the propyl chain is attached to the ring, meaning there are no benzylic hydrogens. Therefore, abstraction would occur at one of the three carbons of the propyl chain (Cα, Cβ, or Cγ). The stability of alkyl radicals follows the order tertiary > secondary > primary. All abstractable hydrogens on the propyl chain are on secondary carbons, leading to the potential formation of multiple radical intermediates.

Once the alkyl radical is formed, it can react further. For instance, in a radical substitution reaction, it might abstract a bromine atom from a Br₂ molecule to form a dibrominated product and a new bromine radical that continues the chain. ucalgary.ca

Termination: The chain reaction concludes when two radicals combine to form a stable, non-radical product. ucalgary.cachemistrystudent.com This can occur through various combinations of the radicals present in the reaction mixture.

An important alternative pathway for radicals generated on the side chain is intramolecular radical cyclization . Depending on which carbon of the propyl chain the radical is centered, it could potentially attack the aromatic ring. Such cyclizations are governed by factors including the length of the alkyl chain and the stability of the resulting cyclic intermediate. For instance, 5-exo-trig and 6-endo-trig cyclizations are common pathways in radical chemistry, which in this case could lead to the formation of fused ring systems.

Table 1: General Mechanism of Radical Chain Reactions

| Stage | Description | Example Reaction |

|---|---|---|

| Initiation | Formation of initial radicals, typically through homolytic cleavage induced by heat or UV light. | Initiator → 2 R• |

| Propagation | A radical reacts with a molecule to form a new radical, perpetuating the chain. | R• + Substrate-H → R-H + Substrate• |

| The new radical reacts to form the product and regenerate the propagating radical. | Substrate• + Reagent → Product + R• | |

| Termination | Two radicals combine to terminate the chain. | R• + R• → R-R |

| Substrate• + R• → Substrate-R |

Interplay Between Aromatic and Aliphatic Functional Groups: Inductive and Resonance Effects

The chemical behavior of 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene is a direct consequence of the electronic interplay between the substituted aromatic ring and the aliphatic side chain. This interaction is governed by inductive and resonance effects, which modulate electron density and influence the molecule's reactivity. vedantu.comlibretexts.org

Electronic Communication Between Ring and Side Chain

The primary mode of electronic communication in this molecule is through the inductive effect. Both chlorine and fluorine are highly electronegative atoms, and they exert a strong electron-withdrawing inductive effect (-I effect). libretexts.orglumenlearning.com This effect involves the polarization of sigma (σ) bonds, pulling electron density away from the benzene ring towards the halogen substituents. libretexts.org

While halogens also possess lone pairs of electrons that can be donated to the aromatic π-system via resonance (+R or +M effect), this effect is generally weaker than their inductive effect. quora.comyoutube.com The overlap between the p-orbitals of the second-period carbon atoms of the ring and the larger p-orbitals of chlorine (3p) is not as effective as it is for smaller atoms like oxygen or nitrogen. quora.com For fluorine, the p-orbital overlap is better, but its extreme electronegativity makes the inductive effect dominant. Consequently, the net electronic effect of the chloro and fluoro substituents is the deactivation of the benzene ring, making it less electron-rich than unsubstituted benzene. fiveable.meuomustansiriyah.edu.iq

This electron withdrawal from the aromatic ring has a knock-on effect on the attached propyl side chain. The phenyl group itself is electron-withdrawing, and this effect is intensified by the halogen substituents. This results in a polarization of the Cα-Cβ and subsequent bonds in the propyl chain, ultimately influencing the polarity of the terminal Cγ-Br bond. The increased partial positive charge on the carbon atoms of the side chain can affect the rates and mechanisms of reactions involving the bromopropyl group, such as nucleophilic substitution.

Table 2: Comparison of Electronic Effects of Substituents

| Effect | Description | Substituents in 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene | Impact on Benzene Ring | Impact on Side Chain |

|---|---|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through sigma bonds due to electronegativity differences. | Chloro (-Cl), Fluoro (-F) | Strong deactivation; reduces electron density. | Enhances the electron-withdrawing nature of the phenyl group, polarizing the C-C and C-Br bonds. |

| Resonance Effect (+R) | Donation of lone-pair electrons into the aromatic π-system. | Chloro (-Cl), Fluoro (-F) | Weak activation; donates electron density, primarily to ortho and para positions. | Minimal direct impact, but influences overall ring electronics. |

| Net Effect | The combination of inductive and resonance effects. | -I > +R | Overall deactivation of the ring towards electrophilic substitution. | The side chain is attached to an electron-deficient aromatic system. |

Stereoelectronic and Steric Influences on Reaction Outcomes

Beyond electronic effects, the three-dimensional structure and spatial arrangement of atoms in 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene play a critical role in determining its reactivity. These steric and stereoelectronic factors can influence reaction rates and product distributions.

Stereoelectronic Effects: These arise from the specific spatial arrangement of orbitals. For reactions occurring on the propyl side chain, its conformation is crucial. The single bonds (C-C) within the propyl chain allow for free rotation, leading to various conformers such as anti and gauche arrangements. chemistrysteps.comlibretexts.org Certain reaction mechanisms have strict stereoelectronic requirements. For example, an Sₙ2 reaction at the terminal carbon proceeds via a backside attack, where the nucleophile must approach the carbon atom from the side opposite the bromine leaving group. chemistry.coach The conformation of the propyl chain can either facilitate or hinder the optimal orbital alignment for this attack. Similarly, E2 elimination reactions require an anti-periplanar arrangement of a β-hydrogen and the bromine leaving group.

Steric Influences: Steric hindrance refers to the non-bonded interactions that arise when atoms or groups are forced into close proximity, repelling each other and raising the energy of the transition state. libretexts.orgcdnsciencepub.com In 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene, the chloro and fluoro groups are positioned meta to the propyl chain. While not as sterically demanding as larger groups like tert-butyl, they can still influence the approach of bulky reagents to the reaction centers on the side chain, particularly the Cα position closest to the ring. jove.com For reactions involving the aromatic ring itself (e.g., nucleophilic aromatic substitution, though unlikely under normal conditions), the substituents would sterically hinder attack at the adjacent positions. The primary site for reactions on the side chain is the terminal carbon bearing the bromine, which is relatively unhindered and accessible to nucleophiles.

Table 3: Potential Stereoelectronic and Steric Influences on Reactions

| Reaction Type | Stereoelectronic Requirement | Potential Steric Influence |

|---|---|---|

| Sₙ2 at Cγ | Backside attack requires a clear pathway for the nucleophile, opposite the C-Br bond. Favorable conformations will minimize steric clash. | The chloro and fluoro groups on the ring are distant from Cγ and are unlikely to cause significant steric hindrance to an incoming nucleophile. |

| E2 Elimination | Requires an anti-periplanar alignment of a Cβ-H bond with the Cγ-Br bond. Rotation around the Cβ-Cγ bond is necessary to achieve this geometry. | The size of the base used can influence the regioselectivity if multiple β-hydrogens are available. |

| Radical Abstraction | No strict orbital alignment is required, but the stability of the resulting radical is key. | The approach of the radical initiator may be slightly influenced by the ring substituents, but abstraction is more likely governed by C-H bond strength. |

| Intramolecular Cyclization | The propyl chain must adopt a specific conformation to bring the radical center in proximity to the aromatic ring for attack. | Ring substituents can hinder the approach of the side chain to the ortho positions, potentially favoring cyclization at the unsubstituted ortho position. |

Role of 1 3 Bromopropyl 3 Chloro 5 Fluorobenzene As a Versatile Synthetic Intermediate

Construction of Complex Carbon-Carbon Frameworks

The ability to form new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the assembly of simple precursors into intricate molecular structures. 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene is adept at this, participating in a variety of reactions to extend and build molecular frameworks.

Alkylation and Arylation Reactions for Extended Molecular Structures

The bromopropyl group is the primary site for alkylation and arylation reactions. As a classic electrophile, the terminal bromine atom readily reacts with a wide array of nucleophiles to form new carbon-carbon bonds.

Alkylation Reactions: Carbon-based nucleophiles, such as organocuprates, enolates derived from ketones and esters, and carbanions from organometallic reagents, can displace the bromide ion to attach new alkyl chains. This extends the carbon skeleton, a fundamental step in building molecular complexity.

Arylation Reactions: While less common for alkyl halides, arylation can be achieved through cross-coupling reactions. More frequently, the aromatic ring of 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene itself can be arylated, often after conversion to an organometallic species.

| Reaction Type | Nucleophile/Reagent | Bond Formed | Significance |

| Alkylation | Grignard Reagents (in presence of Cu salts) | C(sp³)–C(sp³) | Chain extension, building aliphatic structures. |

| Organocuprates (Gilman reagents) | C(sp³)–C(sp³) | Precise addition of alkyl groups. | |

| Enolates | C(sp³)–C(sp²) | Formation of γ-substituted carbonyl compounds. | |

| Arylation | Organometallic Aryl Reagents | C(sp³)–C(sp²) | Attachment of aromatic rings to the propyl chain. |

Cyclization and Annulation Reactions for Heterocyclic and Carbocyclic Scaffolds

The three-carbon propyl chain of 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene is ideally suited for forming five- or six-membered rings, which are ubiquitous motifs in pharmaceuticals and natural products.

Intramolecular Cyclization: If a nucleophile is present within the same molecule (introduced, for example, by modifying the aromatic ring first), the bromopropyl chain can react intramolecularly to form a new ring. For instance, attachment of an amine or thiol to the aromatic ring could be followed by an intramolecular N- or S-alkylation to yield nitrogen- or sulfur-containing heterocycles.

Intermolecular Cyclization/Annulation: The compound can also participate as a three-carbon component in reactions with other molecules to build new rings. This is particularly useful in annulation strategies where a new ring is "fused" onto an existing molecular scaffold.

Introduction of Diverse Functionalities via Halogen Exchange and Derivatization

The bromine atom on the propyl chain is not just a leaving group for carbon-carbon bond formation; it is also a gateway to a vast array of other functional groups through substitution reactions.

Conversion to Other Halogenated Analogues and Pseudohalides

The reactivity of the carbon-halogen bond can be modulated by exchanging the bromine for other halogens or pseudohalides.

Halogen Exchange (Finkelstein Reaction): Treatment with sodium iodide in acetone (B3395972) can convert the bromide to the more reactive iodide, 1-(3-iodopropyl)-3-chloro-5-fluorobenzene. This can be advantageous for subsequent nucleophilic substitution or coupling reactions. Conversely, reaction with fluoride (B91410) sources could introduce a fluorine atom.

Introduction of Pseudohalides: The bromide is readily displaced by pseudohalides such as azide (B81097) (N₃⁻), cyanide (CN⁻), and thiocyanate (B1210189) (SCN⁻). This introduces valuable functional groups that are precursors to amines, carboxylic acids, and sulfur-containing compounds, respectively.

| Reagent | Product Functional Group | Subsequent Transformations |

| Sodium Azide (NaN₃) | Azide (-N₃) | Reduction to primary amine (-NH₂) |

| Sodium Cyanide (NaCN) | Nitrile (-CN) | Hydrolysis to carboxylic acid (-COOH), reduction to amine |

| Potassium Thiocyanate (KSCN) | Thiocyanate (-SCN) | Conversion to thiols, thioethers |

Formation of Organometallic Reagents (e.g., Grignard, Organolithium, Organozinc)

One of the most powerful transformations of the bromopropyl group is its conversion into an organometallic reagent. This reverses the polarity of the terminal carbon atom, turning it from an electrophile into a potent nucleophile and a strong base.

Grignard Reagents: Reaction with magnesium metal in an ether solvent (like diethyl ether or THF) yields the corresponding Grignard reagent, (3-(3-chloro-5-fluorophenyl)propyl)magnesium bromide. sigmaaldrich.com This reagent is a workhorse in organic synthesis, reacting with a vast range of electrophiles including aldehydes, ketones, esters, and carbon dioxide to form new carbon-carbon bonds. youtube.com The formation of Grignard reagents from alkyl bromides is a standard and highly effective procedure. sigmaaldrich.com

Organolithium Reagents: Treatment with lithium metal or via metal-halogen exchange can generate the analogous organolithium species. Organolithium reagents are generally more reactive and more basic than their Grignard counterparts.

Organozinc Reagents: These can be prepared and are often used in specific cross-coupling reactions, such as the Negishi coupling.

The chemoselectivity of these reactions is crucial; the conditions must be chosen to favor reaction at the more reactive alkyl-bromine bond over the more inert aryl-chlorine or aryl-fluorine bonds.

Precursor in the Synthesis of Advanced Organic Scaffolds and Materials

The versatility of 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene makes it a valuable starting material for creating more complex and specialized molecules. The combination of reactions possible at both the propyl chain and the aromatic ring allows for the construction of elaborate structures.

For example, the propyl chain can be used to link the 3-chloro-5-fluorophenyl moiety to other molecular systems. This could involve an initial substitution of the bromide with a nucleophile (e.g., an amine or phenol), followed by reactions on the aromatic ring, such as Suzuki or Buchwald-Hartwig cross-coupling reactions. These coupling reactions are well-established for aryl halides and allow for the attachment of a wide variety of substituents. chemicalbook.comchemicalbook.com

This dual functionality enables its use in the synthesis of:

Pharmaceutical Intermediates: Building blocks for biologically active molecules where the substituted phenyl ring and the flexible three-carbon linker are desired structural features.

Agrochemicals: As a scaffold for new pesticides and herbicides. chemimpex.com

Materials Science: Incorporation into polymers or organic electronic materials where the electronic properties of the halogenated ring are beneficial. chemimpex.com

In essence, 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene acts as a multifunctional linker and scaffold, providing chemists with a reliable and adaptable tool for the synthesis of a new generation of complex organic molecules.

Building Blocks for Polyfunctionalized Systems

1-(3-Bromopropyl)-3-chloro-5-fluorobenzene is a trifunctional electrophile that holds significant potential as a versatile building block in the synthesis of complex, polyfunctionalized molecular architectures. The distinct reactivity of its three key features—the bromopropyl chain and the chloro and fluoro substituents on the aromatic ring—allows for a stepwise and controlled introduction of various functionalities.

The primary point of reactivity is the terminal bromine atom on the propyl chain, which is susceptible to nucleophilic substitution. This allows for the facile attachment of a wide array of nucleophiles, including amines, alcohols, thiols, and carbanions, thereby introducing new functional groups and extending the carbon skeleton. For instance, reaction with a primary amine would yield a secondary amine, which could then be further functionalized. Similarly, reaction with a cyanide salt would introduce a nitrile group, a precursor to carboxylic acids, amines, and other functionalities.

The aromatic chlorine and fluorine atoms, while generally less reactive towards nucleophilic aromatic substitution than the alkyl bromide, can participate in various transition-metal-catalyzed cross-coupling reactions. The differential reactivity of C-Cl and C-F bonds, as well as their distinct positions on the benzene (B151609) ring, can be exploited for regioselective modifications. For example, under specific catalytic conditions, the chlorine atom could be selectively targeted in a Suzuki, Sonogashira, or Buchwald-Hartwig coupling reaction, leaving the fluorine atom intact for subsequent transformations. This hierarchical reactivity is a key feature that enables the construction of highly substituted and complex aromatic systems.

The following table illustrates the potential sequential reactions that can be performed on 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene to generate polyfunctionalized systems.

| Reaction Step | Reagent/Catalyst | Functional Group Transformation | Potential Product Class |

| 1. Nucleophilic Substitution | Primary Amine (R-NH₂) | -CH₂-Br → -CH₂-NH-R | Substituted Propylamines |

| 2. Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂), Pd catalyst | -Cl → -Ar | Biaryl compounds |

| 3. Buchwald-Hartwig Amination | Secondary Amine (R'₂NH), Pd catalyst | -F → -NR'₂ | Tertiary Arylamines |

Interactive Data Table: Potential Sequential Reactions

| Reaction Step | Reagent/Catalyst | Functional Group Transformation | Potential Product Class |

| 1. Nucleophilic Substitution | Primary Amine (R-NH₂) | -CH₂-Br → -CH₂-NH-R | Substituted Propylamines |

| 2. Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂), Pd catalyst | -Cl → -Ar | Biaryl compounds |

| 3. Buchwald-Hartwig Amination | Secondary Amine (R'₂NH), Pd catalyst | -F → -NR'₂ | Tertiary Arylamines |

This stepwise functionalization allows for the synthesis of molecules with precisely controlled three-dimensional structures and a high density of functional groups, which are valuable in medicinal chemistry, materials science, and agrochemical research.

Monomers and Linkers for Specialty Polymers and Supramolecular Assemblies (excluding material properties)

The unique trifunctional nature of 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene also makes it a valuable monomer or linker for the construction of specialty polymers and supramolecular assemblies. The bromopropyl group can serve as a reactive site for polymerization or for covalent attachment to other molecular entities.

In the context of polymer chemistry, the alkyl bromide can act as an initiator for certain types of polymerization or as a point of attachment for incorporating the 3-chloro-5-fluorophenyl moiety as a repeating unit in a polymer chain. For example, it could be used in the synthesis of polymers with specific refractive indices, thermal stabilities, or gas permeability properties, owing to the presence of the halogenated aromatic ring.

As a linker in supramolecular chemistry, 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene can be used to connect different molecular components to create complex, non-covalently bonded architectures. The bromopropyl group allows for the covalent linkage to a core molecule, while the chloro and fluoro substituents can participate in non-covalent interactions such as halogen bonding, which is increasingly recognized as a powerful tool for directing the self-assembly of molecules. The distinct electronic nature of the C-Cl and C-F bonds can lead to selective and directional halogen bonding interactions, enabling the programmed assembly of intricate supramolecular structures.

The general structure of this compound allows for its use in creating bifunctional linkers. After an initial reaction at the bromopropyl chain, the aromatic ring can be further modified via its halogen substituents to introduce another reactive group, creating a hetero-bifunctional linker. Such linkers are crucial for connecting different types of molecules or for anchoring molecular assemblies to surfaces.

The table below outlines the potential roles of 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene in the synthesis of polymers and supramolecular structures.

| Application Area | Role of the Compound | Key Reactive Sites | Resulting Structure Type |

| Polymer Synthesis | Monomer | Bromopropyl group | Linear or branched polymers |

| Supramolecular Chemistry | Linker/Building Block | Bromopropyl, Chloro, and Fluoro groups | Self-assembled architectures |

| Materials Synthesis | Bifunctional Linker Precursor | Bromopropyl and aromatic halogens | Hetero-bifunctional linkers |

Interactive Data Table: Roles in Polymer and Supramolecular Synthesis

| Application Area | Role of the Compound | Key Reactive Sites | Resulting Structure Type |

| Polymer Synthesis | Monomer | Bromopropyl group | Linear or branched polymers |

| Supramolecular Chemistry | Linker/Building Block | Bromopropyl, Chloro, and Fluoro groups | Self-assembled architectures |

| Materials Synthesis | Bifunctional Linker Precursor | Bromopropyl and aromatic halogens | Hetero-bifunctional linkers |

Computational Chemistry and Theoretical Studies on 1 3 Bromopropyl 3 Chloro 5 Fluorobenzene

Electronic Structure and Molecular Orbital Analysis

No published studies were found that detail the electronic structure or perform a molecular orbital analysis of 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene.

There are no available DFT studies that calculate the ground state properties, such as optimized geometry, electronic energy, dipole moment, or electrostatic potential, for this specific molecule.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting the molecule's reactivity. Unfortunately, no FMO theory-based studies or calculations of the HOMO-LUMO energy gap for 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene have been reported in the literature.

Conformational Analysis and Potential Energy Landscapes

The flexibility of the 3-bromopropyl side chain suggests a complex conformational landscape. However, no specific research on this aspect of the molecule could be located.

A computational study would be necessary to determine how the chloro- and fluoro- substituents on the benzene (B151609) ring influence the preferred conformations and the energy barriers to rotation around the C-C bonds of the propyl chain. This information is currently unavailable.

Detailed simulations using ab initio or molecular mechanics methods would be required to map the potential energy surface and identify the most stable conformers. No such simulations have been published for 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene.

Reaction Pathway Modeling and Transition State Characterization

Understanding the mechanisms of reactions involving this compound, such as nucleophilic substitution at the propyl chain or further electrophilic substitution on the aromatic ring, would require computational modeling. There are no available studies that model reaction pathways or characterize the transition states for reactions involving this molecule.

Prediction of Chemoselectivity and Regioselectivity

The structure of 1-(3-bromopropyl)-3-chloro-5-fluorobenzene presents several key features that dictate its reactivity. The benzene ring is substituted with two halogen atoms, a chloro and a fluoro group, and an alkyl chain terminating in a bromo group. This arrangement offers multiple potential sites for chemical reactions.

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the most likely sites of reaction. By calculating the electron density and electrostatic potential across the molecule, regions that are either electron-rich (nucleophilic) or electron-poor (electrophilic) can be identified. For instance, the carbon atom attached to the bromine in the propyl chain is a primary electrophilic site, susceptible to nucleophilic attack. On the aromatic ring, the positions of the substituents influence the regioselectivity of electrophilic aromatic substitution reactions. The chloro and fluoro groups are deactivating but ortho-, para-directing. Computational models can precisely quantify the activation energies for substitution at different positions on the ring, thus predicting the most favorable regioisomer.

Table 1: Predicted Reactivity Sites in 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene

| Reactive Site | Predicted Nature | Potential Reactions |

| Carbon in C-Br bond | Electrophilic | Nucleophilic substitution |

| Aromatic Ring | Nucleophilic | Electrophilic aromatic substitution |

| Halogen atoms (Cl, F) | - | Can influence directing effects |

This table is generated based on general principles of organic chemistry and would require specific computational data for validation.

Elucidation of Reaction Mechanisms Through Computational Methods

Computational methods are instrumental in mapping the entire energy landscape of a chemical reaction, from reactants to products, including transition states and intermediates. For 1-(3-bromopropyl)-3-chloro-5-fluorobenzene, this could involve modeling its reaction with a nucleophile.

For example, a substitution reaction at the bromopropyl group would likely proceed through an SN2 mechanism. Computational modeling can calculate the energy profile of this pathway, determining the activation energy barrier which is related to the reaction rate. Similarly, for potential electrophilic aromatic substitution reactions, computational studies can elucidate the step-wise mechanism, including the formation of the sigma complex (arenium ion) and the subsequent proton abstraction. These models can also explore competing reaction pathways to predict the major product under specific conditions.

Quantum Structure-Activity/Property Relationships (QSAR/QSPR) Theory for Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its activity or properties. While often used for biological activity, QSPR can be applied to predict a wide range of chemical behaviors.

For 1-(3-bromopropyl)-3-chloro-5-fluorobenzene, a QSPR study would involve calculating a set of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties (e.g., dipole moment, polarizability, and orbital energies).

These descriptors could then be used to build a mathematical model that predicts a specific chemical property, such as its reactivity in a particular class of reactions or its physical properties like boiling point or solubility. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial quantum chemical descriptors that can be correlated with the molecule's ability to donate or accept electrons, providing insights into its reactivity.

Table 2: Key Molecular Descriptors for QSPR Studies of 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene

| Descriptor Category | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Atom Count | Basic molecular composition |

| Topological | Connectivity Indices | Atomic arrangement and branching |

| Geometrical | Molecular Surface Area, Volume | 3D shape and size |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment | Electronic structure and reactivity |

This table represents a general framework for QSPR studies and the specific values would need to be calculated using computational software.

Advanced Spectroscopic and Analytical Methodologies for Characterization Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy stands as a cornerstone for the structural determination of organic compounds. For 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene, a suite of advanced NMR techniques is employed to map out the intricate network of atomic connections and spatial relationships.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity within the 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For the bromopropyl chain, COSY would show correlations between the protons on adjacent carbons (e.g., H-1' and H-2', H-2' and H-3'), confirming the propyl group's structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.comsdsu.edu It provides a direct link between each proton and the carbon it is attached to, simplifying the assignment of the propyl chain and aromatic ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.comsdsu.edu This is crucial for connecting the bromopropyl chain to the aromatic ring, for instance, by observing a correlation between the benzylic protons (H-1') and the aromatic carbon C-1. It also helps in assigning the quaternary carbons in the benzene (B151609) ring by correlating them with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining spatial proximity between atoms. While less critical for a relatively flexible molecule like this, it can provide conformational information about the propyl chain and its orientation relative to the aromatic ring.

Interactive Data Table: Expected 2D NMR Correlations for 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene

| Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |

| COSY | ¹H - ¹H | H-1' ↔ H-2' H-2' ↔ H-3' | Connectivity of the propyl chain |

| HSQC | ¹H - ¹³C (¹J) | H-1' ↔ C-1' H-2' ↔ C-2' H-3' ↔ C-3' Aromatic H ↔ Aromatic C | Direct C-H attachments |

| HMBC | ¹H - ¹³C (²⁻³J) | H-1' ↔ C-1, C-2, C-6 H-3' ↔ C-2' | Connectivity between propyl chain and aromatic ring; Quaternary carbon assignments |

| NOESY | ¹H - ¹H (spatial) | Correlations between propyl chain protons and aromatic protons | Through-space proximity and conformational preferences |

Fluorine-19 NMR and its Utility in Halogenated Systems

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy offers a powerful and highly sensitive analytical tool. wikipedia.orgbiophysics.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it readily observable. wikipedia.orgbiophysics.org

Wide Chemical Shift Range: ¹⁹F NMR spectra exhibit a much wider range of chemical shifts compared to ¹H NMR, which minimizes signal overlap and enhances spectral resolution. wikipedia.orgazom.com This allows for the precise determination of the fluorine environment.

Coupling Information: The fluorine atom will couple with nearby protons, providing valuable structural information. huji.ac.il For 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene, one would expect to see couplings between the fluorine atom and the ortho and meta protons on the aromatic ring (³JF-H and ⁴JF-H, respectively). The magnitude of these coupling constants can help confirm the substitution pattern on the benzene ring.

Variable Temperature NMR for Dynamic Processes

Variable temperature (VT) NMR studies can provide insights into the dynamic processes occurring within a molecule, such as conformational changes. rsc.orgoxinst.com For 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene, VT-NMR could be used to study the rotational dynamics of the propyl chain. At lower temperatures, the rotation around the C-C bonds of the propyl chain might slow down, potentially leading to the observation of distinct signals for different conformers. By analyzing the changes in the NMR spectrum as a function of temperature, thermodynamic parameters for these conformational exchanges can be determined. oxinst.com

Mass Spectrometry (MS) for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and elemental composition, as well as for deducing the molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula of the parent ion and its fragments. For 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene (C₉H₉BrClF), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), will result in a distinctive isotopic cluster for the molecular ion peak, further confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of ions. youtube.com In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This allows for the construction of a detailed fragmentation map.

Expected Fragmentation Pathways:

The fragmentation of 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene under electron ionization (EI) would likely proceed through several key pathways:

Alpha-Cleavage: Cleavage of the bond between the first and second carbon of the propyl chain (Cα-Cβ cleavage) is a common fragmentation pathway for alkylbenzenes. youtube.comyoutube.com This would result in the formation of a stable benzylic cation.

Loss of Halogens: The loss of bromine or chlorine radicals from the molecular ion is another expected fragmentation route. youtube.com Due to the relative bond strengths, the loss of the bromine atom is generally more favorable.

Tropylium (B1234903) Ion Formation: A common rearrangement in the mass spectrometry of alkylbenzenes is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91. youtube.comyoutube.com

Cleavage of the Propyl Chain: Fragmentation can also occur at other points along the propyl chain.

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene

| m/z (Fragment Ion) | Proposed Structure/Identity | Fragmentation Pathway |

| 268/270/272 | [M]⁺ (Molecular Ion) | Ionization of the parent molecule |

| 189/191 | [M - Br]⁺ | Loss of a bromine radical |

| 173/175 | [M - C₃H₆Br]⁺ | Cleavage of the propyl chain at the benzylic position |

| 91 | [C₇H₇]⁺ | Rearrangement to tropylium ion |

| 41 | [C₃H₅]⁺ | Propyl fragment |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions (if applicable)

Single Crystal X-ray Diffraction Principles and Applications in Organic Structure Determination